
Ethyl4-isobutylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl4-isobutylnicotinate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings this compound is a derivative of nicotinic acid, which is a form of vitamin B3
準備方法
The synthesis of Ethyl4-isobutylnicotinate typically involves esterification reactions. One common method is the reaction of nicotinic acid with isobutyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
化学反応の分析
Ethyl4-isobutylnicotinate undergoes several types of chemical reactions:
科学的研究の応用
Ethyl4-isobutylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to penetrate biological membranes.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism of action of Ethyl4-isobutylnicotinate involves its interaction with biological membranes. As an ester, it can easily penetrate lipid bilayers, making it an effective agent for delivering active compounds into cells. Once inside the cell, it can undergo hydrolysis to release nicotinic acid, which participates in various metabolic pathways .
類似化合物との比較
Ethyl4-isobutylnicotinate can be compared with other esters of nicotinic acid, such as methyl nicotinate and ethyl nicotinate. While all these compounds share similar chemical properties, this compound is unique due to its isobutyl group, which imparts distinct physical and chemical characteristics. This uniqueness makes it particularly useful in specific applications where other esters may not be as effective .
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Isobutyl nicotinate
These compounds are structurally similar but differ in their alkyl groups, which can influence their reactivity and applications .
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
ethyl 4-(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)11-8-13-6-5-10(11)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3 |
InChIキー |
GKRKMYFXKMNIFF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CN=C1)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


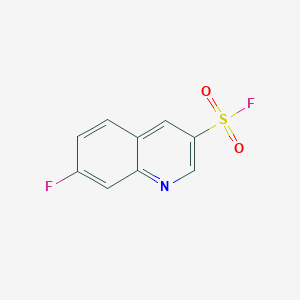
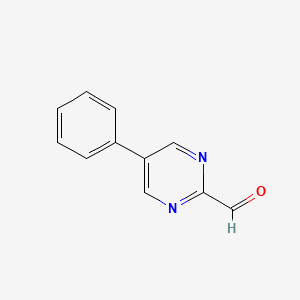
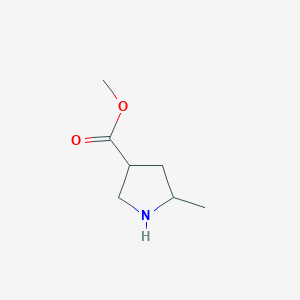
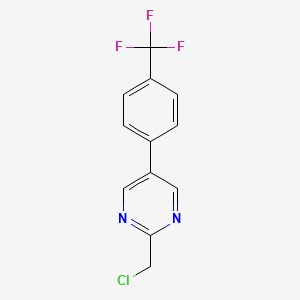
![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
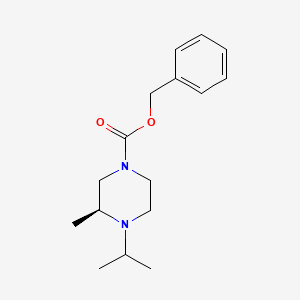
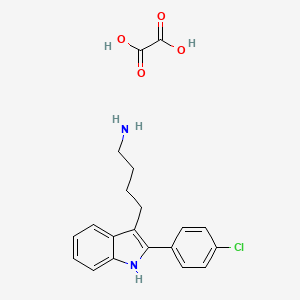

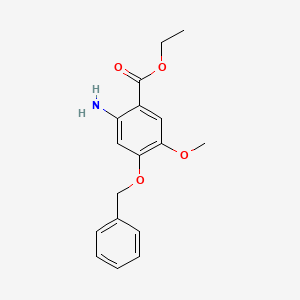

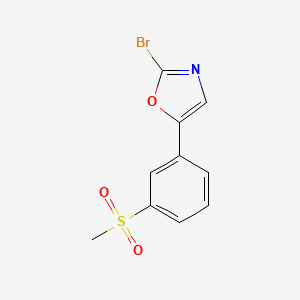

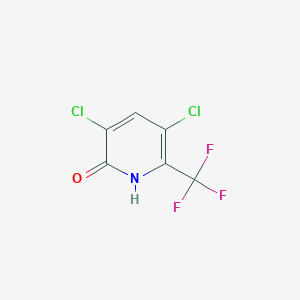
![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
